1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Overview
Description
1H-Imidazolium, 1-methyl-3-pentyl-, bromide is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their stability and versatility, making them useful in various applications, including catalysis, electrochemistry, and material science. This compound, in particular, has a pentyl group attached to the 3-position of the imidazole ring and a methyl group at the 1-position, with a bromide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can be synthesized through several synthetic routes. One common method involves the alkylation of imidazole with 1-bromopentane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The process would likely include the use of automated systems for the precise addition of reagents and control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxo derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolium alcohols.
Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, to form different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using various halide salts.
Major Products Formed:
N-oxo derivatives: from oxidation reactions.
Imidazolium alcohols: from reduction reactions.
Different imidazolium salts: from substitution reactions.
Scientific Research Applications
1H-Imidazolium, 1-methyl-3-pentyl-, bromide has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving carbonyl compounds.
Electrochemistry: This compound is used in the development of electrolytes for lithium-ion batteries and other electrochemical devices.
Material Science: It is employed in the creation of ionic liquids, which have unique properties such as low volatility and high thermal stability.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
1H-Imidazolium, 1-methyl-3-pentyl-, bromide is similar to other imidazolium salts, such as 1H-Imidazolium, 1-ethyl-3-methyl-, bromide and 1H-Imidazolium, 1-butyl-3-methyl-, bromide. These compounds differ primarily in the alkyl chain length attached to the imidazole ring, which can influence their physical and chemical properties. The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Comparison with Similar Compounds
1H-Imidazolium, 1-ethyl-3-methyl-, bromide
1H-Imidazolium, 1-butyl-3-methyl-, bromide
1H-Imidazolium, 1-hexyl-3-methyl-, bromide
1H-Imidazolium, 1-octyl-3-methyl-, bromide
Properties
IUPAC Name |
1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQNYKGZGGEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C[NH+](C=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70784784 | |
Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343851-31-0 | |
Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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